Cas no 1788543-29-2 (N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)quinoxaline-2-carboxamide)

N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked to a pyrazoloimidazole moiety via an ethylcarboxamide bridge. This structure imparts unique electronic and steric properties, making it a promising candidate for pharmaceutical and materials science research. The quinoxaline scaffold is known for its bioactivity, particularly in kinase inhibition and antimicrobial applications, while the pyrazoloimidazole group enhances binding affinity and selectivity. The compound's modular design allows for further functionalization, enabling tailored modifications for specific applications. Its synthetic versatility and potential for high target specificity make it a valuable intermediate in drug discovery and development.
N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)quinoxaline-2-carboxamide structure
1788543-29-2 structure
Product Name:N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)quinoxaline-2-carboxamide
CAS No:1788543-29-2
MF:
MW:
CID:5366090
Update Time:2025-06-12

N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)quinoxaline-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)quinoxaline-2-carboxamide
    • N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)quinoxaline-2-carboxamide
    • Inchi: 1S/C16H15N6O/c23-16(14-11-18-12-3-1-2-4-13(12)20-14)17-7-8-21-9-10-22-15(21)5-6-19-22/h1-6,9-11,19H,7-8H2,(H,17,23)
    • InChI Key: MHKPRUGONJFQGW-UHFFFAOYSA-N
    • SMILES: N1=C2C(C=CC=C2)=NC=C1C(NCCN1=C2C=CNN2C=C1)=O

N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)quinoxaline-2-carboxamide Pricemore >>

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Additional information on N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)quinoxaline-2-carboxamide

Comprehensive Overview of N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)quinoxaline-2-carboxamide (CAS No. 1788543-29-2)

The compound N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)quinoxaline-2-carboxamide (CAS No. 1788543-29-2) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a quinoxaline core linked to a pyrazolo[1,5-a]imidazole moiety via an ethyl carboxamide bridge, makes it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a modulator of protein-protein interactions, a hot topic in contemporary drug development.

In recent years, the search for novel small-molecule inhibitors and biologically active compounds has intensified, driven by the need for more effective therapeutics. The quinoxaline scaffold, a key component of this compound, is known for its versatility in drug design, often associated with antimicrobial, anticancer, and anti-inflammatory properties. Meanwhile, the pyrazolo[1,5-a]imidazole fragment adds another layer of complexity, potentially enhancing binding affinity and selectivity. This dual functionality positions N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)quinoxaline-2-carboxamide as a molecule of high interest in structure-activity relationship (SAR) studies.

One of the most frequently asked questions in scientific forums and search engines revolves around the synthetic pathways for such heterocyclic compounds. The synthesis of CAS No. 1788543-29-2 typically involves multi-step organic reactions, including condensation, cyclization, and amide coupling. Advanced techniques like microwave-assisted synthesis and catalyzed cross-coupling are often employed to improve yield and purity. These methods align with the growing demand for green chemistry and sustainable practices in pharmaceutical manufacturing.

Another area of interest is the compound's potential pharmacokinetic properties. Early-stage research suggests that the quinoxaline-2-carboxamide moiety may contribute to improved metabolic stability, a critical factor in drug development. Additionally, the pyrazolo[1,5-a]imidazole group could influence solubility and membrane permeability, addressing common challenges in drug delivery systems. These attributes make the compound a subject of ongoing in vitro and in vivo studies.

The rise of computational chemistry and AI-driven drug discovery has further amplified interest in molecules like N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)quinoxaline-2-carboxamide. Virtual screening and molecular docking simulations are being used to predict its interactions with biological targets, accelerating the identification of potential therapeutic applications. This approach aligns with the broader trend of precision medicine, where tailored treatments are developed based on molecular insights.

In conclusion, CAS No. 1788543-29-2 represents a fascinating example of modern heterocyclic chemistry with significant implications for drug discovery. Its structural complexity, combined with its potential biological activity, makes it a valuable subject for further research. As the scientific community continues to explore its properties, this compound may soon find its place in the next generation of targeted therapies and biomedical innovations.

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